Dibasic aluminum salicylate

Catalog No.
S14291634
CAS No.
41312-26-9
M.F
C7H7AlO5
M. Wt
198.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibasic aluminum salicylate

CAS Number

41312-26-9

Product Name

Dibasic aluminum salicylate

IUPAC Name

aluminum;2-carboxyphenolate;dihydroxide

Molecular Formula

C7H7AlO5

Molecular Weight

198.11 g/mol

InChI

InChI=1S/C7H6O3.Al.2H2O/c8-6-4-2-1-3-5(6)7(9)10;;;/h1-4,8H,(H,9,10);;2*1H2/q;+3;;/p-3

InChI Key

REXUFGONOCXWFJ-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].[OH-].[OH-].[Al+3]

Dibasic aluminum salicylate is a chemical compound that consists of aluminum, salicylic acid, and hydroxide ions. It is classified as a basic aluminum salt and is notable for its stability in aqueous solutions, making it suitable for various applications in pharmaceuticals and biochemistry. The compound typically appears as a fine, colorless to slightly reddish powder, with a chemical formula that can be represented as Al OH 2C7H5O3\text{Al OH }_2\text{C}_7\text{H}_5\text{O}_3 or similar variations depending on the specific formulation.

Dibasic aluminum salicylate is distinguished from other aluminum salts by its unique properties, such as its ability to pass through the gastrointestinal tract without decomposing, which is particularly beneficial in medicinal applications aimed at treating intestinal disorders .

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Furthermore, interactions with other compounds may enhance or inhibit its biological activity, emphasizing the importance of understanding these dynamics for therapeutic applications.

Dibasic aluminum salicylate exhibits notable biological activity, particularly in its use as an anti-inflammatory agent. Salicylic acid derivatives are well-known for their ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain signaling. This property makes dibasic aluminum salicylate potentially effective in treating conditions such as arthritis and other inflammatory disorders.

Moreover, the compound has been studied for its role in gastrointestinal health. Its stability allows it to pass through the stomach without degradation, making it effective for treating intestinal catarrh and diarrhea .

The synthesis of dibasic aluminum salicylate typically involves the reaction between aluminum hydroxide and salicylic acid under controlled conditions. A commonly used method includes:

  • Preparation of Aluminum Hydroxide: Aluminum hydroxide is suspended in water.
  • Addition of Salicylic Acid: Finely powdered salicylic acid is gradually added to the suspension while stirring.
  • Heating: The mixture is gently heated to facilitate the reaction.
  • Filtration and Drying: The resulting basic salt is filtered out and dried at temperatures between 125-130 °C .

This method ensures a consistent composition of the final product while maintaining its stability.

Dibasic aluminum salicylate finds applications across various fields:

  • Pharmaceuticals: Used as an anti-inflammatory agent and for gastrointestinal treatments.
  • Cosmetics: Incorporated into formulations for its soothing properties on the skin.
  • Agriculture: Potentially used as a soil amendment due to its nutrient release properties.

Its unique stability and biological activity make it a valuable compound in these applications.

Interaction studies involving dibasic aluminum salicylate focus on its behavior in different chemical environments. Research indicates that this compound can form complexes with various organic solutes, affecting its solubility and bioavailability. For example, studies have shown that salicylate complexes can significantly alter the equilibrium solubility of aluminum in natural waters, indicating potential implications for environmental chemistry and biogeochemical cycles

Several compounds share similarities with dibasic aluminum salicylate. Here are some notable examples:

Compound NameChemical FormulaKey Properties
Aluminum HydroxideAl(OH)₃Common antacid; used for gastric issues
Aluminum AcetateAl(C₂H₃O₂)₃Used as an astringent; soluble in water
Basic Aluminum SulfateAl₂(SO₄)₃·18H₂OUsed in water treatment; forms flocs
Salicylic AcidC₇H₆O₃Anti-inflammatory; precursor to aspirin

Uniqueness of Dibasic Aluminum Salicylate

Dibasic aluminum salicylate is unique due to its dual action as both an anti-inflammatory agent and a stabilizing compound that remains intact during gastrointestinal transit. Unlike other similar compounds that may degrade or lose efficacy under acidic conditions, dibasic aluminum salicylate maintains its integrity, allowing for targeted therapeutic effects within the intestines

The exploration of aluminum-salicylate complexes began in the late 19th century, coinciding with advancements in coordination chemistry. Early chemists recognized aluminum’s affinity for oxygen-donor ligands, such as the hydroxyl and carboxyl groups in salicylic acid. Initial syntheses involved simple precipitation reactions, where aluminum salts were combined with aqueous solutions of salicylic acid under basic conditions. These methods, though rudimentary, established the foundational stoichiometry of dibasic aluminum salicylate, as evidenced by its empirical formula derivation.

A key challenge during this period was achieving consistent crystallinity. Early practitioners noted that varying the pH and temperature significantly influenced product purity. For instance, excess alkalinity led to the formation of aluminum hydroxide impurities, while acidic conditions promoted ligand protonation, disrupting coordination. Despite these limitations, pre-1950s work laid the groundwork for understanding the compound’s stability and ligand-exchange behavior.

Table 1: Early Synthetic Conditions for Aluminum-Salicylate Complexes

ParameterTypical RangeObserved Outcome
pH7.5–8.5Optimal coordination
Temperature (°C)60–80Enhanced crystallinity
Reaction Time (h)4–6Partial precipitation

The coordination chemistry of aluminum(III) with salicylate ligands involves complex interactions that depend on solution conditions, pH, and stoichiometric ratios [1]. Dibasic aluminum salicylate, with the molecular formula C₇H₇AlO₅ and molecular weight 198.11 g/mol, represents a specific coordination arrangement where aluminum(III) forms chelate complexes with salicylate anions [2] [3].

The aluminum(III) ion exhibits distinct coordination preferences when interacting with salicylate ligands. Under acidic conditions at pH approximately 3, the predominant form of the aluminum-salicylate complex is the phenol-deprotonated bidentate aluminum(salicylate)(water)₄⁺ species [1]. This configuration involves the formation of a six-membered chelate ring through coordination of both the carboxylate oxygen and the phenolic oxygen of the salicylate ligand to the aluminum center [1].

The coordination modes of aluminum with salicylate can be categorized into monodentate and bidentate arrangements [1]. In monodentate coordination, the salicylate ligand binds through only one donor atom, typically the carboxylate oxygen [4]. However, the bidentate chelation mode is thermodynamically favored due to the chelate effect, which provides enhanced stability through the formation of five- or six-membered rings [5].

Theoretical calculations using density functional theory have revealed that the formation pathways for aluminum-salicylate complexes follow the Eigen-Wilkins mechanism [1]. In this mechanism, the dissociation of an inner-shell coordinated water molecule from the aluminum(III) ion represents the rate-determining step [1]. The calculated formation constant (log K) for the bidentate aluminum(salicylate) complex is 13.8, which aligns well with experimental literature values ranging from 12.9 to 14.5 [1].

The coordination geometry around aluminum in these complexes typically exhibits octahedral symmetry [6]. X-ray absorption spectroscopy studies of aqueous aluminum-organic complexes have demonstrated that the aluminum coordination sphere undergoes systematic changes in peak width as a function of water to organic ligand ratio [7]. These spectral variations highlight the sensitivity of aluminum coordination to ligand environment and provide direct evidence for mixed aqua/organic-oxygen ligation [7].

Spectroscopic Evidence for Chelation Geometries

Spectroscopic characterization provides crucial evidence for the coordination modes and geometries of aluminum salicylate complexes. Multiple analytical techniques have been employed to elucidate the structural features of these coordination compounds.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals characteristic electronic transitions in aluminum salicylate complexes [8] [9]. The aluminum(III)-salicylate complexes exhibit absorption maxima that are sensitive to the coordination environment and axial ligand effects [8]. Studies of aluminum(III) porphyrin complexes containing axially coordinated salicylate anions demonstrate red-shifted Soret bands compared to the free base porphyrin, indicating electronic coupling between the metalloporphyrin and salicylate mediated by the aluminum center [10].

The λmax for aluminum-salicylate complexes has been determined at 315 nanometers [11]. The formation of these complexes results in distinct spectral changes that can be monitored using Job's continuous variation and Yoe-Jones molar ratio methods [11]. The stability constant (log K) for aluminum-salicylate complex formation has been evaluated as 5.93, with a corresponding free energy change (ΔG) of -33.84 kilojoules per mole [11].

Nuclear Magnetic Resonance Spectroscopy

²⁷Aluminum nuclear magnetic resonance spectroscopy provides direct information about the aluminum coordination environment [12] [13]. The ²⁷Al isotope is particularly suitable for nuclear magnetic resonance investigations as the spectral parameters, including chemical shift and quadrupole interactions, are highly sensitive to the coordination sphere and chemical bonding around the aluminum nucleus [14].

For pentacoordinated aluminum centers, ²⁷Al nuclear magnetic resonance typically shows resonances around 43.0 parts per million [15]. The coordination geometry around aluminum centers can be distinguished based on chemical shift values, with tetrahedral aluminum species appearing at different chemical shift ranges compared to octahedral species [16].

Infrared and Raman Spectroscopy

Infrared spectroscopy provides valuable information about the coordination modes of salicylate ligands to aluminum centers [17]. Vibrational studies of salicylate interactions with metallic ions reveal distinct spectral signatures for different coordination arrangements [17]. The infrared spectra of aluminum salicylate complexes show characteristic bands associated with carboxylate stretching vibrations and phenolic hydroxyl groups [10].

The coordination of salicylate to aluminum centers results in shifts in the carboxylate stretching frequencies compared to free salicylic acid [17]. These spectral changes provide direct evidence for metal-ligand bond formation and can distinguish between monodentate and bidentate coordination modes [4].

X-ray Absorption Spectroscopy

X-ray absorption near-edge structure spectroscopy has been successfully applied to study aluminum-organic complexes in aqueous solution [7]. This technique provides information about both geometric and electronic structural characteristics of aluminum complexes relative to the hexaaqua aluminum(III) ion [7]. The narrower spectral features observed for aluminum-organic complexes compared to hexaaqua aluminum(III) can be attributed to weaker splitting of aluminum 3p-oxygen 2p interactions [7].

Spectroscopic TechniqueKey ParameterObserved ValueReference
UV-Visibleλmax (nm)315 [11]
²⁷Al NMRChemical Shift (ppm)43.0 [15]
Formation Constantlog K13.8 [1]
Stability Constantlog K5.93 [11]

Comparative Analysis of Mono- vs. Dibasic Aluminum Salicylate Complexes

The distinction between monobasic and dibasic aluminum salicylate complexes lies in their stoichiometry and structural arrangements. Dibasic aluminum salicylate has the molecular formula C₇H₇AlO₅, corresponding to aluminum coordinated with one salicylate ligand and two hydroxide groups [2] [3]. In contrast, regular aluminum salicylate (tris-salicylate) has the formula C₂₁H₁₅AlO₉, indicating coordination of three salicylate ligands to one aluminum center [18] [19].

Structural Differences

The structural differences between mono- and dibasic aluminum salicylate complexes are reflected in their coordination geometries and ligand arrangements. Dibasic aluminum salicylate can be represented by the general formula (C₇H₅O₃)ₙAl(OH)₃₋ₙ·xH₂O, where n represents the number of salicylate ligands [20]. For the dibasic form, n equals 1, resulting in the presence of two hydroxide groups completing the aluminum coordination sphere [20].

The bite distance in aluminum salicylate complexes, representing the metal-metal separation in dimeric structures, has been measured at approximately 4.20-4.39 Angstroms [21]. These distances are comparable to previously observed ranges for alkylaluminum carboxylates [21]. The coordination environment typically exhibits distorted octahedral geometry with aluminum-oxygen bond lengths ranging from 1.767 to 1.837 Angstroms [21].

Thermodynamic Stability

Comparative stability studies reveal significant differences between various aluminum salicylate complexes. The formation constant for the 1:1 aluminum-salicylate complex (log K = 13.8) indicates substantial thermodynamic stability [1]. The water-exchange rate constant for the bidentate aluminum(salicylate)(water)₄⁺ complex has been calculated as log k = 3.9 s⁻¹, which closely matches experimental values of 3.7 s⁻¹ [1].

The stability order for aluminum complexes with organic ligands follows the sequence: salicylate > citrate > oxalate > phthalate [22]. This order correlates with the formation of five- and six-membered chelate rings, which are more stable than seven-membered rings [22]. The enhanced stability of salicylate complexes can be attributed to the optimal bite angle and ring size for aluminum coordination [22].

Spectroscopic Distinctions

The spectroscopic properties of mono- versus dibasic aluminum salicylate complexes show distinct differences. Mass spectrometry provides molecular ion peaks that clearly distinguish between the different stoichiometries [10]. The dibasic form exhibits a molecular ion peak at mass-to-charge ratio 198, corresponding to its molecular weight of 198.11 g/mol [2].

Infrared spectroscopy reveals characteristic differences in the hydroxyl and carboxylate stretching regions [10]. The presence of aluminum-bound hydroxide groups in the dibasic form results in additional vibrational bands compared to the tris-salicylate complex [10]. These spectral signatures serve as diagnostic tools for distinguishing between different aluminum salicylate species [10].

Complex TypeMolecular FormulaMolecular Weight (g/mol)Coordination ModeReference
Dibasic Aluminum SalicylateC₇H₇AlO₅198.11Bidentate + 2 OH⁻ [2] [3]
Aluminum SalicylateC₂₁H₁₅AlO₉438.3Tris-bidentate [18] [19]
Formation Constant (Dibasic)--log K = 13.8 [1]
Formation Constant (1:1)--log K = 5.93 [11]

The quantitative assessment of ligand exchange dynamics in aluminum-salicylate systems represents one of the most sophisticated analytical challenges in coordination chemistry. The dynamic nature of these complexes requires specialized methodologies that can capture both the kinetic and thermodynamic aspects of ligand binding and exchange processes [1] [2].

The primary analytical approach for studying ligand exchange dynamics involves oxygen-17 nuclear magnetic resonance spectroscopy, which provides direct measurement of water molecule exchange rates from the inner coordination sphere of aluminum complexes. This technique has revealed that the aluminum-salicylate complex Al(Sal)(H2O)4+ exhibits a water exchange rate constant of 4.9 × 10³ s⁻¹ at 298 K, with an activation enthalpy of 35 kJ mol⁻¹ and an activation entropy of -57 J mol⁻¹ K⁻¹ [2] [3].

The density functional theory-quantum chemical cluster model methodology has emerged as a complementary approach for investigating formation mechanisms and water-exchange reactivities. This computational approach utilizes the gas phase-supermolecule-polarizable continuum model to simulate the formation pathways for different aluminum-salicylate configurations, revealing that the formation follows the Eigen-Wilkins mechanism where dissociation of an inner-shell coordinated water molecule represents the rate-determining step [1] [4].

Temperature-dependent kinetic analysis has demonstrated that the water exchange process is highly temperature-sensitive, with the rate constant following Arrhenius behavior over the temperature range of 283-323 K. The negative activation entropy indicates that the transition state is more ordered than the ground state, suggesting a highly structured water exchange mechanism [2] [5].

The ligand field stabilization energy calculations have shown that the electronic configuration of the aluminum center significantly influences the exchange dynamics. The six-coordinate aluminum center in Al(Sal)(H2O)4+ exhibits enhanced kinetic lability compared to purely aqueous aluminum complexes, with the salicylate ligand increasing the lability of the trans-positioned water molecules [6] [7].

Competitive ligand exchange studies have revealed that the aluminum-salicylate system exhibits selective binding characteristics when multiple ligands are present. The relative binding affinity decreases in the order: salicylate > citrate > oxalate > phthalate, with corresponding effects on water exchange rates. This selectivity is attributed to the combined influence of both electronic and steric factors [8] [9].

pH-Dependent Speciation Analysis in Aqueous Media

The pH-dependent speciation of aluminum-salicylate systems presents complex analytical challenges due to the multiple equilibria involving protonation, hydrolysis, and complex formation reactions. The speciation behavior is fundamentally controlled by the competition between aluminum hydrolysis and ligand coordination, with pH serving as the primary controlling variable [10] [11].

Potentiometric titration methodology coupled with computational speciation modeling has established that aluminum-salicylate complexation exhibits distinct pH-dependent regions. At pH values below 3.0, the predominant species is the protonated complex Al(HSal)2+, which gradually converts to the deprotonated form Al(Sal)(H2O)4+ as pH increases to 4.0. This transition is characterized by a formation constant of log K = 13.8, indicating high thermodynamic stability [1] [12].

The spectrophotometric analysis of pH-dependent speciation reveals characteristic absorption bands that shift systematically with pH changes. The salicylate-to-aluminum charge transfer band at 280 nm exhibits hyperchromic effects upon complex formation, with the molar absorptivity increasing from 1,200 M⁻¹ cm⁻¹ for free salicylate to 3,800 M⁻¹ cm⁻¹ for the aluminum complex at pH 4.0 [13] [14].

Fluorescence spectroscopy has provided additional insights into the pH-dependent structural changes in aluminum-salicylate complexes. The fluorescence emission maximum shifts from 420 nm to 380 nm as pH increases from 2.0 to 6.0, indicating changes in the electronic environment of the salicylate ligand. The fluorescence lifetime measurements reveal that the excited state lifetime increases from 2.1 ns to 4.7 ns upon complexation, suggesting restricted molecular motion in the complex [15] [13].

The multinuclear nuclear magnetic resonance approach has been employed to monitor the pH-dependent changes in both aluminum and carbon environments. The ²⁷Al NMR chemical shift moves from 0 ppm for hexaaquoaluminum to +63 ppm for the aluminum-salicylate complex, reflecting the change in coordination environment. Simultaneously, the ¹³C NMR spectrum of the salicylate ligand shows characteristic shifts in the carboxylate and phenolic carbon resonances [16] [17].

Electrospray ionization mass spectrometry has enabled direct observation of different aluminum-salicylate species as a function of pH. The mass spectra reveal the presence of monomeric, dimeric, and polymeric aluminum-salicylate complexes, with the distribution changing dramatically across the pH range 2.0-8.0. The formation of hydroxo-bridged dimeric species Al₂(OH)₂(Sal)₂ becomes significant at pH values above 6.0 [18] [11].

Chromatographic Separation Challenges in Complex Matrices

The chromatographic analysis of aluminum-salicylate systems in complex matrices presents unique separation challenges that require specialized methodological approaches. The primary difficulties arise from the tendency of aluminum complexes to undergo hydrolysis, the potential for on-column complex formation, and the interference from co-existing metal ions and organic compounds [19] [20].

High-performance liquid chromatography with ultraviolet detection has been established as the primary analytical method for aluminum-salicylate determination. The optimal mobile phase composition consists of acetonitrile-water (10:90 v/v) with trifluoroacetic acid as a modifying agent to suppress aluminum hydrolysis. The detection is performed at 254 nm, providing a detection limit of 0.006 μg mL⁻¹ for salicylate and 0.02 μg mL⁻¹ for aluminum [21] [22].

The ion chromatography approach utilizing a cation exchange column has been developed for the separation of aluminum from other metal ions in complex matrices. The Dionex CS-14 column with aqueous trifluoroacetic acid mobile phase enables baseline separation of aluminum, calcium, and magnesium within 15 minutes. The method demonstrates excellent linearity over the range 0.05-50 μg mL⁻¹ with correlation coefficients exceeding 0.999 [20] [23].

Chelation ion chromatography has emerged as a specialized technique for aluminum determination in complex matrices. The method involves pre-column complexation with 2.0 M ammonium acetate followed by separation on a MetPac CC-1 column with 0.75 M hydrochloric acid as the mobile phase. Post-column reaction with Tiron at pH 4.8 enables selective detection of aluminum with a detection limit of 5 ppb [20] [24].

The reversed-phase liquid chromatography method has been optimized for simultaneous determination of aluminum-salicylate complexes and free salicylate in pharmaceutical matrices. The separation is achieved using a C18 column with gradient elution employing phosphoric acid, acetonitrile, and water. The method demonstrates excellent recovery (98.8-101.3%) and precision (RSD < 2.0%) for both compounds [25] [26].

Capillary electrophoresis has been investigated as an alternative separation technique for aluminum-salicylate analysis. The method utilizes a fused silica capillary with a borate buffer system at pH 9.2, enabling separation based on the differential migration of charged species. The technique offers advantages in terms of efficiency and minimal sample consumption, although sensitivity limitations restrict its application to concentrated samples [27] [28].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

198.0108867 g/mol

Monoisotopic Mass

198.0108867 g/mol

Heavy Atom Count

13

UNII

N420F0YX25

Dates

Last modified: 08-10-2024

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